1,4-Diazepane-1-carbaldehyde

説明

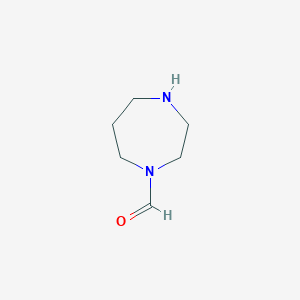

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-diazepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNVQNMOFQXXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426516 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29053-62-1 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4 Diazepane 1 Carbaldehyde and Its Derivatives

Classical and Contemporary Approaches to 1,4-Diazepane Ring Formation

The construction of the seven-membered 1,4-diazepane ring system can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern multicomponent approaches.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,4-diazepane ring. These methods typically involve the formation of one or more covalent bonds to close the ring, often from a linear precursor containing the necessary nitrogen and carbon atoms.

One common approach involves the condensation of diamines with bifunctional electrophiles. For instance, the reaction of an N-substituted ethylenediamine (B42938) with a 1,3-dihalopropane derivative can lead to the formation of the 1,4-diazepane ring. The specific synthesis of the 1,4-diazepane-1-carbaldehyde precursor would likely involve a protected diamine to allow for selective formylation at a later stage.

Recent advancements have focused on more efficient and milder cyclization conditions. For example, intramolecular C-N bond coupling reactions have been developed for the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives, a class of compounds that share the 1,4-diazepane core. nih.gov These methods, often catalyzed by transition metals, can provide access to complex diazepine (B8756704) scaffolds under mild conditions. nih.gov Another strategy involves the ring opening of activated aziridines followed by cyclization. This tandem N-alkylation-ring opening-cyclization approach has been successfully applied to the synthesis of 1,4-benzodiazepine derivatives and could be adapted for the synthesis of 1,4-diazepanes. nih.gov

The table below summarizes selected cyclization strategies for the formation of 1,4-diazepane and related structures.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-benzodiazepines | nih.gov |

| Methyl 1-arylaziridine-2-carboxylates and N-[2-bromomethyl(aryl)]trifluoroacetamides | Et3N | 1,4-Benzodiazepine derivatives | nih.gov |

| N-Tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates | Palladium catalyst | Substituted 1,4-benzodiazepines | mdpi.com |

| Ketimine intermediates and aldehydes | Keggin-type heteropolyacids (HPAs) | 1,4-Diazepine derivatives | nih.gov |

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the rapid generation of molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of 1,4-diazepane and its derivatives, offering advantages in terms of efficiency and atom economy.

One notable example is the Ugi four-component reaction (Ugi-4CR), which can be employed to construct complex scaffolds that can be further elaborated to form the 1,4-diazepane ring. Although not directly yielding this compound, the products of such reactions can be designed to contain functionalities that are readily converted to the desired carbaldehyde.

Another approach utilizes a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to efficiently prepare monocyclic 1,4-diazepinones. These diazepinones can serve as versatile intermediates for further functionalization, including the introduction of a carbaldehyde group.

The following table highlights selected multicomponent strategies for the synthesis of 1,4-diazepane scaffolds.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference |

| Ugi-4CR followed by cyclization | Amine, isocyanide, aldehyde, carboxylic acid | Various | 1,4-Benzodiazepine-6-ones | researchgate.net |

| Domino Aza-Michael/SN2 Cyclization | 1-Azadienes, α-halogenoacetamides | Base-mediated | Monocyclic 1,4-diazepinones | |

| Heteropolyacid-catalyzed condensation | Ketimine intermediates, aldehydes | Keggin-type HPAs | 1,4-Diazepine derivatives | nih.gov |

The development of stereoselective and asymmetric methods for the synthesis of chiral 1,4-diazepane derivatives is of significant importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.

One strategy for introducing chirality is to start from enantiomerically pure building blocks, such as amino acids. researchgate.net The inherent chirality of the starting material can be transferred to the final 1,4-diazepane product. For example, the intramolecular coupling of amino acid derivatives has been used to synthesize chiral 1,4-diazepanes with various substituents. researchgate.net

Asymmetric reductive amination is another powerful tool for the synthesis of chiral amines and can be applied to the formation of chiral 1,4-diazepanes. researchgate.net This method involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent to produce a chiral amine.

Enzymatic methods are also gaining prominence in asymmetric synthesis. Imine reductases (IREDs) have been successfully employed for the enantioselective synthesis of chiral 1,4-diazepanes, demonstrating the potential of biocatalysis in this area. researchgate.net

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, further functionalization can be carried out to generate a library of derivatives for various applications. The presence of the carbaldehyde group and the secondary amine at the 4-position provides two key sites for derivatization.

The secondary amine at the N-4 position of the 1,4-diazepane ring is a nucleophilic site that can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the 1,4-diazepane derivative with an alkyl halide in the presence of a base. This reaction introduces an alkyl group at the N-4 position. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is another common method for N-alkylation. royalsocietypublishing.org This approach is particularly useful for introducing a wide range of substituents.

N-Acylation involves the reaction of the 1,4-diazepane with an acylating agent, such as an acyl chloride or an acid anhydride, to introduce an acyl group at the N-4 position. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

The table below provides a general overview of N-functionalization strategies applicable to the 1,4-diazepane core.

| Reaction Type | Reagent | Conditions | Functional Group Introduced |

| N-Alkylation | Alkyl halide | Base (e.g., K2CO3, Et3N) | Alkyl |

| Reductive Amination | Aldehyde or Ketone | Reducing agent (e.g., NaBH4) | Substituted Alkyl |

| N-Acylation | Acyl chloride or Acid anhydride | Base (e.g., pyridine, Et3N) | Acyl |

| N-Arylation | Aryl halide | Palladium or Copper catalyst | Aryl |

Introducing substituents on the carbon backbone of the 1,4-diazepane ring allows for further modulation of the compound's properties. Various synthetic strategies can be employed to achieve this.

One approach is to start with a substituted precursor before the cyclization step. For example, using a substituted ethylenediamine or a functionalized 1,3-dihalopropane in the initial ring-forming reaction will result in a substituted 1,4-diazepane.

Post-cyclization functionalization of the carbon framework can be more challenging but offers greater flexibility. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce aryl or other substituents if a suitable handle, like a halide, is present on the diazepane ring.

Furthermore, the synthesis of fused heterocyclic systems containing the 1,4-diazepane moiety is another avenue for creating diverse derivatives. For instance, 1,4-diazepines have been fused with coumarin (B35378) and thiophene (B33073) rings to generate novel compounds. jocpr.com

Preparation of Precursors for this compound Synthesis

The construction of the 1,4-diazepane ring typically involves the condensation of a suitable diamine with a precursor containing two electrophilic centers. One common strategy begins with the synthesis of chalcone-like intermediates. For instance, benzimidazolyl chalcones can be prepared by reacting 2-acetyl benzimidazoles with substituted aldehydes in methanol (B129727) in the presence of a base. rasayanjournal.co.in These chalcones then serve as the key precursors that react with a diamine, such as ethylenediamine, to form the seven-membered diazepine ring. rasayanjournal.co.in

Another established route originates from dehydroacetic acid (DHA). nih.gov Reaction of DHA with aromatic aldehydes yields cinnamoyl compounds. nih.gov These compounds are then converted into tetrahydro-1H-1,4-diazepines by treatment with ethylenediamine. nih.gov This method provides a versatile entry into variously substituted 1,4-diazepane derivatives.

A further approach involves the synthesis of N-propargylamines, which are recognized as versatile building blocks for nitrogen-containing heterocycles. rsc.org These precursors offer high atom economy and can be used in shorter synthetic routes to generate the 1,4-diazepane core. rsc.org The synthesis of 1,4-diazepanes can also be achieved through the condensation of compounds like 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione, followed by reduction. researchgate.net

The table below summarizes key precursor strategies for the synthesis of the 1,4-diazepane ring.

| Starting Material(s) | Precursor Type | Subsequent Reagent | Reference |

| 2-Acetyl benzimidazoles + Substituted aldehydes | Benzimidazolyl chalcones | Ethylenediamine | rasayanjournal.co.in |

| Dehydroacetic acid + Aromatic aldehydes | Cinnamoyl compounds | Ethylenediamine | nih.gov |

| 2,2′-(1,3-propanediyldiimino)diphenols + Glyoxal | Bisbenzoxazolidines | BH₃–DMS (reduction) | researchgate.net |

| o-Nitrobenzoic N-allylamides | N/A (direct cyclization precursor) | Mo(acac)₂ / Cu(OTf)₂ | nih.gov |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to minimize environmental impact. This includes the use of efficient reaction conditions, such as microwave assistance, and the development of recyclable and highly active catalysts.

Microwave-assisted organic synthesis has become a well-established technique for accelerating thermally driven reactions, often leading to shorter reaction times, cleaner products, and easier work-up procedures. rasayanjournal.co.innih.gov These advantages make it an environmentally benign method and a cornerstone of green chemistry. rasayanjournal.co.in The synthesis of 1,4-diazepine derivatives has been successfully achieved using microwave irradiation. For example, the reaction of benzimidazolyl chalcones with ethylenediamine can be conducted under microwave conditions for 4 to 6 minutes at 800 watts to yield the desired diazepine products. rasayanjournal.co.in

This technology is not limited to the final ring-forming step. The precursor chalcones themselves can be synthesized from substituted benzimidazoles and aldehydes using microwave irradiation for as little as 30 seconds to 2 minutes. rasayanjournal.co.in Microwave-assisted synthesis has also been employed in the creation of 1,4-benzodiazepine-2,5-dione libraries and other 1,4-diazepin-5-ones. nih.govresearchgate.net In solvent-less reactions, microwave energy is absorbed directly by the reactant molecules, which can enhance the efficiency of the non-thermal microwave effect. nih.gov The one-pot synthesis of complex heterocyclic systems, such as dibenzo[b,f] rasayanjournal.co.inresearchgate.netoxazepines, has also been achieved in high yields using microwave assistance. researchgate.net

The following table highlights examples of microwave-assisted syntheses relevant to the 1,4-diazepane framework.

| Reaction Type | Reactants | Conditions | Benefits | Reference |

| Diazepine Ring Formation | Benzimidazolyl chalcone (B49325) + Ethylenediamine | MWI, 800 W, 4-6 min | Shorter reaction time, clean product, easy workup | rasayanjournal.co.in |

| Precursor Synthesis | Substituted benzimidazole (B57391) + Aldehyde | MWI, 300 W, 30s-2 min | Shorter reaction time | rasayanjournal.co.in |

| Library Synthesis | Ugi four-component reaction products | MWI-assisted Suzuki coupling | Efficient diversification | nih.gov |

| Diazepinone Synthesis | Not specified | MWI | Efficient access to derivatives | researchgate.net |

The development of efficient catalysts is crucial for the selective and high-yield synthesis of the 1,4-diazepane ring. Heteropolyacids (HPAs), particularly those of the Keggin type, have been successfully used as catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts possess strong Brønsted acidity and redox properties, and their use can reduce costs and waste generation due to their reusability. nih.gov

The catalytic activity depends on the composition of the HPA. nih.gov Studies have shown that substituting molybdenum atoms with vanadium atoms in Keggin-type HPAs can decrease reaction times and increase product yields. nih.gov The order of efficiency for several HPAs in the synthesis of diazepine rings was found to be: H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀. nih.gov H₅PMo₁₀V₂O₄₀ was identified as the most effective catalyst in this series. nih.gov

Transition metal catalysts are also widely employed. Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is an effective method for forming the seven-membered diazepine core. mdpi.com Similarly, rhodium and copper catalysts have been used in the (6 + 1) annulation of diazooxindoles with hexahydropyrimidines to construct 1,4-diazepane-spirooxindole frameworks in moderate to excellent yields. researchgate.net A copper-catalyzed intramolecular C–N cross-coupling reaction, using CuI with N,N-dimethylglycine as a ligand, has also been developed to synthesize novel azetidine-fused 1,4-diazepine derivatives. nih.gov

The table below provides an overview of various catalytic systems used for 1,4-diazepane ring closure.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Condensation/Cyclization | Enaminones | Reusable, strong Brønsted acidity, high yields | nih.gov |

| Rhodium / Copper | (6 + 1) Annulation | Diazooxindoles + Hexahydropyrimidines | Efficient construction of spiro-frameworks | researchgate.net |

| Palladium | Intramolecular Cyclization | N-tosyl-2-aminobenzylamines + Propargylic carbonates | Forms core via π-allylpalladium intermediates | mdpi.com |

| CuI / N,N-dimethylglycine | Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | Mild conditions, synthesis of fused rings | nih.gov |

| Mo(acac)₂ / Cu(OTf)₂ | Rearrangement Cascade | o-nitrobenzoic N-allylamides | One-pot synthesis, moderate to high yield | nih.gov |

Chemical Reactivity and Transformation Pathways of 1,4 Diazepane 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group in 1,4-Diazepane-1-carbaldehyde

The aldehyde functional group is a primary site of reactivity in this compound. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.comjackwestin.com However, the reactivity of this aldehyde is modulated by the adjacent nitrogen atom of the diazepane ring. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, forming a resonance structure. This delocalization reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to simple aliphatic aldehydes. rsc.orgresearchgate.net

Despite this moderation, the aldehyde group readily participates in a variety of characteristic reactions:

Nucleophilic Addition: This is a fundamental reaction for aldehydes. masterorganicchemistry.com The carbonyl carbon can be attacked by a wide range of nucleophiles. The initial addition is often followed by a protonation step, typically during an acidic workup, to yield an alcohol. masterorganicchemistry.com

Reduction: The aldehyde can be reduced to a primary alcohol (1,4-diazepanylmethanol) using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. jackwestin.com

Oxidation: Unlike ketones, the aldehyde group can be oxidized to a carboxylic acid (1,4-diazepane-1-carboxylic acid). jackwestin.com This transformation can be achieved using various oxidizing agents.

Addition-Elimination (Condensation) Reactions: The aldehyde reacts with primary amines and related compounds to form imines (Schiff bases) through an addition-elimination mechanism where a molecule of water is lost. libretexts.org These reactions are often acid-catalyzed. libretexts.org

The following table provides a comparative overview of the aldehyde reactivity in this compound versus a typical aliphatic aldehyde like propanal.

| Property | Propanal (Aliphatic Aldehyde) | This compound | Rationale for Difference |

| Electrophilicity of Carbonyl Carbon | High | Moderated | The nitrogen atom's lone pair in the diazepane ring delocalizes into the carbonyl group, reducing the partial positive charge on the carbon. |

| Susceptibility to Nucleophilic Attack | Very High | High | While moderated, the carbonyl group remains a significant electrophilic center. |

| Steric Hindrance | Low | Moderately higher | The cyclic structure of the diazepane ring presents more steric bulk around the aldehyde group compared to a linear alkyl chain. |

| Oxidation to Carboxylic Acid | Readily occurs | Readily occurs | The presence of the C-H bond on the carbonyl group allows for oxidation in both cases. jackwestin.com |

Ring Transformations and Rearrangements Involving the 1,4-Diazepane System

The 1,4-diazepane ring serves as a stable yet versatile scaffold. While many reactions occur at the aldehyde substituent, the ring itself can participate in transformations under specific conditions. The development of synthetic methods for 1,4-diazepane derivatives is an active area of research, reflecting their importance in medicinal chemistry. nih.govcespu.pt

Syntheses of the diazepine (B8756704) ring can involve processes like the condensation of diamines with carbonyl compounds or intramolecular cyclization. nih.govresearchgate.net Once formed, the seven-membered ring can undergo further structural modifications. For instance, in peptide synthesis, side reactions can lead to the formation of a 1,4-diazepine-2,5-dione ring from an aspartimide peptide, demonstrating a pathway for ring formation and transformation. nih.gov

In more complex systems, fused 1,4-diazepine derivatives can be manipulated. For example, azetidine-fused 1,4-diazepine compounds have been synthesized via intramolecular C–N cross-coupling. nih.gov The high ring strain of the fused azetidine (B1206935) allows for its selective ring-opening, providing a route to novel functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov Such strategies highlight that while the core 1,4-diazepane is relatively stable, it can be designed to undergo specific rearrangements and transformations, expanding its synthetic utility.

Specific Reaction Mechanisms in this compound Chemistry

The bifunctional nature of this compound derivatives allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example of such a transformation is the Pictet-Spengler reaction. mdpi.comnih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.orgnih.gov

In a suitably substituted derivative of this compound (e.g., where the N-4 nitrogen is attached to a phenethyl group), an intramolecular Pictet-Spengler reaction can occur. The mechanism proceeds as follows:

Iminium Ion Formation: Under acidic conditions, the aldehyde's carbonyl oxygen is protonated, activating it toward nucleophilic attack by the secondary amine (N-4) of the diazepane ring. Subsequent dehydration leads to the formation of a highly electrophilic iminium ion. wikipedia.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring (the phenyl group of the phenethyl substituent) acts as a nucleophile, attacking the electrophilic iminium carbon. This step, known as a Mannich-type cyclization, forms a new six-membered ring. wikipedia.org

Deprotonation/Rearomatization: A proton is lost from the aromatic ring to restore its aromaticity, yielding the final fused polycyclic product, such as a tetrahydro-β-carboline or tetrahydroisoquinoline derivative. nih.govresearchgate.net

This pathway is a powerful tool for constructing complex molecular architectures from relatively simple diazepane precursors. mdpi.com

The aldehyde group of this compound is a key participant in intermolecular condensation reactions, which are vital for forming carbon-carbon bonds.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, which has two electron-withdrawing groups attached to a methylene (-CH2-) group. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism involves:

Enolate Formation: The basic catalyst removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). sigmaaldrich.com

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a C-C bond and a β-hydroxy intermediate. sigmaaldrich.com

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. sigmaaldrich.com

This reaction is highly versatile for synthesizing a wide array of substituted alkene derivatives. researchgate.netorganic-chemistry.org

| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Potential Product Type with this compound |

| Diethyl malonate | -COOEt, -COOEt | (1,4-Diazepan-1-ylmethylene)malonic acid diethyl ester |

| Malononitrile | -CN, -CN | 2-(1,4-Diazepan-1-ylmethylene)malononitrile |

| Ethyl acetoacetate | -COCH3, -COOEt | Ethyl 2-(1,4-diazepan-1-ylmethylene)-3-oxobutanoate |

| Cyanoacetic acid | -CN, -COOH | 2-Cyano-3-(1,4-diazepan-1-yl)acrylic acid |

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov In this reaction, this compound acts as the aldehyde component, reacting with an amine (primary or secondary) and a compound containing an acidic α-proton (an enolizable carbonyl compound). wikipedia.orgdntb.gov.ua

The reaction mechanism proceeds via these steps:

Iminium Ion Formation: The aldehyde (this compound) reacts with the added amine in the first step to form an iminium ion after dehydration. wikipedia.orgnih.gov This iminium ion is a potent electrophile.

Enolization: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form. wikipedia.org

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and the final Mannich base. wikipedia.org

The Mannich reaction is a powerful method for introducing aminomethyl groups into various structures. nih.govnih.gov

| Aldehyde | Amine | Active Hydrogen Compound | Product Type |

| This compound | Dimethylamine | Acetophenone | 3-(Dimethylamino)-1-phenyl-3-(1,4-diazepan-1-yl)propan-1-one |

| This compound | Piperidine (B6355638) | Cyclohexanone | 2-[(1,4-Diazepan-1-yl)(piperidin-1-yl)methyl]cyclohexan-1-one |

| This compound | Aniline | Propiophenone | 3-Anilino-1-phenyl-3-(1,4-diazepan-1-yl)propan-1-one |

Spectroscopic and Analytical Characterization in 1,4 Diazepane 1 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,4-Diazepane-1-carbaldehyde. Through various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aldehyde proton, as well as the methylene (B1212753) protons of the diazepane ring.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.1 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.

The protons on the seven-membered diazepane ring would exhibit more complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The protons on the carbons alpha to the nitrogen atoms (C2, C7, and C5) are expected to resonate at different chemical shifts. Those on the nitrogen bearing the carbaldehyde group will be deshielded compared to those on the secondary amine nitrogen. The methylene protons would likely appear as multiplets in the region of δ 2.5-3.8 ppm. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.1 | Singlet |

| Ring CH₂ (adjacent to N-CHO) | 3.4 - 3.8 | Multiplet |

| Ring CH₂ (adjacent to NH) | 2.8 - 3.2 | Multiplet |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. oregonstate.edu The carbons of the diazepane ring will resonate in the aliphatic region of the spectrum. The carbons bonded to nitrogen (C2, C7, and C5) will be deshielded compared to the C6 carbon. Similar to the proton signals, the carbons adjacent to the formyl-substituted nitrogen will be further downfield than those near the secondary amine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| Ring C (adjacent to N-CHO) | 45 - 55 |

| Ring C (adjacent to NH) | 40 - 50 |

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for unambiguously assigning the proton and carbon signals and for determining the conformation of the diazepane ring.

A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org This would allow for the tracing of the connectivity within the diazepane ring, confirming the sequence of the methylene groups.

A NOESY experiment provides information about protons that are close to each other in space, even if they are not directly bonded. libretexts.org This is particularly useful for determining the three-dimensional structure and preferred conformation of the flexible seven-membered diazepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₆H₁₂N₂O, which corresponds to a molecular weight of 128.17 g/mol . americanelements.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 128. The fragmentation of this compound is likely to proceed through several characteristic pathways for aldehydes and cyclic amines. youtube.comyoutube.com

Common fragmentation patterns would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Cleavage of the diazepane ring. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines, which would lead to the formation of stable iminium ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 128 | [C₆H₁₂N₂O]⁺ (Molecular Ion) |

| 127 | [C₆H₁₁N₂O]⁺ |

| 99 | [C₅H₁₁N₂]⁺ |

| 85 | [C₄H₉N₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₇N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the aldehyde and amine functional groups.

A strong, sharp absorption band is expected in the region of 1650-1730 cm⁻¹ due to the C=O stretching vibration of the aldehyde. libretexts.org The C-H stretch of the aldehyde is also characteristic and typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

The N-H stretching vibration of the secondary amine in the diazepane ring would likely appear as a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups in the ring will be present in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O stretch | 1650 - 1730 | Strong |

| Aldehyde | C-H stretch | ~2720 and ~2820 | Weak |

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

Elemental Analysis for Compound Purity and Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is crucial for confirming the molecular formula and assessing the purity of a synthesized sample. For a compound to be considered pure, the experimentally found percentages should be within ±0.4% of the calculated theoretical values. researchgate.net

The molecular formula of this compound is C₆H₁₂N₂O. The theoretical elemental composition can be calculated from its molecular weight of 128.17 g/mol . americanelements.com

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 56.24% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 9.46% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 21.86% |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.48% |

| Total | | | | 128.20 | 100.00% |

Computational Chemistry and Theoretical Studies of 1,4 Diazepane 1 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. espublisher.comresearchgate.net For 1,4-diazepane systems, DFT calculations are crucial for understanding the molecule's intrinsic properties, such as its most stable three-dimensional shape (conformation) and the distribution of electrons.

Electronic Structure: DFT calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. espublisher.comijnc.ir A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the electron density distribution and help identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions. mdpi.com

Conformational Analysis: The seven-membered 1,4-diazepane ring is highly flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. DFT is used to perform geometry optimization for each possible conformer to find the most stable, lowest-energy structure. researchgate.net For the parent compound, hexahydro-1,4-diazepine (also known as homopiperazine), X-ray crystallography has shown that it exists in a pseudo-chair conformation. mdpi.com DFT calculations allow for the precise determination of bond lengths, bond angles, and torsion angles for 1,4-diazepane-1-carbaldehyde and its derivatives, providing a foundational understanding of their structure. espublisher.com

| Parameter | Information Provided by DFT | Significance |

| Optimized Geometry | Precise bond lengths, bond angles, and dihedral angles for the most stable conformer. espublisher.com | Provides the foundational 3D structure of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. espublisher.com | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MESP) | A map of electron distribution, showing positive, negative, and neutral regions. mdpi.com | Predicts sites for intermolecular interactions, such as hydrogen bonding. |

| Conformational Energies | Relative energies of different conformers (e.g., chair, boat). researchgate.net | Identifies the most stable and likely conformation(s) of the molecule in space. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

In studies involving derivatives of the 1,4-diazepane scaffold, molecular docking has been used to understand how these molecules interact with biological targets. For instance, in a study of novel diazepane-containing derivatives targeting the sigma-1 receptor (σ1R), docking simulations provided insights into the binding mode. nih.gov The simulations revealed that a particularly effective benzofuran-diazepane derivative slides deep into the receptor's binding pocket. nih.gov

The key interactions identified through docking included:

Hydrophobic Interactions: The benzene (B151609) ring of the ligand was predicted to interact with hydrophobic residues such as Trp164 and Phe133. nih.gov

Hydrogen Bonding: The ligand was shown to form a crucial hydrogen bond with the amino acid residue Thr181. nih.gov

These simulations can compare different derivatives, explaining on a structural basis why some compounds have higher affinity for the target than others. For example, the diazepane derivative (compound 2c) was predicted to have 17 hydrophobic interactions and one hydrogen bond within the σ1R active site. nih.gov Such detailed interaction mapping is vital for structure-based drug design.

| Target Receptor | Interacting Ligand | Key Interacting Residues | Types of Interactions |

| Sigma-1 Receptor (σ1R) | Benzofuran-diazepane derivative (2c) | Trp164, Phe133, Tyr206, Thr181 nih.gov | Hydrophobic, Hydrogen Bond nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. mdpi.comfrontiersin.org MD is used to assess the stability of docked poses, explore conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. nih.gov

A study on diazepane derivatives targeting the σ1R employed 250-nanosecond MD simulations to validate the docking results and better understand the compounds' behavior. nih.gov The simulations confirmed the stability of the complex formed between the potent diazepane derivative and the receptor. nih.gov

Key analyses from the MD simulation included:

Binding Score Analysis: Scoring functions were used throughout the simulation to show that the binding score remained constant, further supporting a stable interaction. nih.gov

MM/PBSA Analysis: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to calculate the binding free energy. This analysis confirmed that van der Waals forces were the primary driver for binding and identified specific amino acid residues that contributed most significantly to the binding energy. nih.gov For the most active compound, seven residues were identified as providing synergistic contributions of more than 0.9 kcal/mol each to the binding energy. nih.gov

| Simulation Parameter | Finding for Diazepane Derivative (2c) in σ1R | Interpretation |

| Simulation Length | 250 ns nih.gov | Provides a sufficient timescale to assess the stability and dynamics of the complex. |

| Ligand RMSD | Remained below 0.4 nm nih.gov | The ligand maintains a stable conformation and position within the binding pocket. |

| Binding Energy Contribution | Major contributions from van der Waals forces. nih.gov | Indicates that hydrophobic and non-polar interactions are crucial for binding affinity. |

| Key Residue Contributions | Seven residues (e.g., Leu105, Ile124, Phe107) contributed >0.9 kcal/mol each to binding. nih.gov | A distributed network of interactions is responsible for the ligand's high affinity. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. chemisgroup.us Computational approaches are integral to modern SAR, helping to rationalize experimental findings and predict the activity of new molecules. nih.gov By combining data from docking, MD simulations, and DFT, researchers can build models that connect specific structural features to biological outcomes.

For derivatives of 1,4-diazepane, computational studies have helped elucidate key SAR principles:

Role of the Diazepane Ring: In the context of sigma receptor ligands, replacing a smaller piperidine (B6355638) ring with the bulkier 1,4-diazepane ring was found to maintain or even improve binding affinity. nih.gov This suggests the larger, more flexible diazepane scaffold can effectively position key functional groups for optimal receptor interaction.

Impact of Substituents: The nature and position of substituents on the diazepane core are critical. For σR ligands, adding bicyclic aromatic groups (like benzofuran) resulted in moderate to high affinity, whereas simpler monocycle analogues were weak inhibitors. nih.gov Furthermore, substitutions on the benzyl (B1604629) moiety were shown to modulate the selectivity between σ1 and σ2 receptor subtypes. nih.gov

Target-Specific Design: In the development of Factor Xa inhibitors, the 1,4-diazepane moiety was specifically designed as a scaffold to interact with the S4 aryl-binding domain of the enzyme's active site, demonstrating a targeted design approach. nih.gov

These computational SAR insights are crucial for lead optimization, guiding chemists in deciding which modifications to a lead compound are most likely to enhance potency and selectivity. mdpi.com

| Structural Feature/Modification | Observed Effect on Activity | Target |

| Replacement of piperidine with 1,4-diazepane | Maintained or improved binding affinity. nih.gov | Sigma Receptors |

| Addition of bicyclic aromatic groups | Moderate to high affinity. nih.gov | Sigma Receptors |

| Addition of monocycle aromatic groups | Weak or no affinity. nih.gov | Sigma Receptors |

| 2,4-dimethyl substitution on benzyl moiety | Improved σ2 over σ1 affinity. nih.gov | Sigma Receptors |

| Designed diazepane moiety | Interaction with S4 aryl-binding domain. nih.gov | Factor Xa |

Medicinal Chemistry Applications and Pharmacological Relevance of 1,4 Diazepane 1 Carbaldehyde Derivatives

1,4-Diazepane-1-carbaldehyde as a Privileged Scaffold in Drug Discovery

The concept of privileged structures is a powerful tool in drug discovery, enabling the design of novel compounds with a higher probability of biological activity. The 1,4-diazepane scaffold exemplifies this concept, being a key structural component in a wide array of pharmacologically active compounds. Its semi-rigid yet flexible nature allows for optimal interaction with various biological macromolecules, including enzymes, receptors, and ion channels.

The this compound moiety serves as a versatile building block for the synthesis of a multitude of derivatives. The aldehyde functional group is readily amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This synthetic tractability, combined with the inherent biological relevance of the diazepane core, makes it a highly attractive starting point for the development of new therapeutic agents across different disease areas.

Biological Activity and Mechanisms of Action of 1,4-Diazepane Derivatives

Derivatives of 1,4-diazepane exhibit a broad spectrum of biological activities, a testament to the privileged nature of this scaffold. Their ability to interact with a diverse range of biological targets underpins their therapeutic potential in various pathological conditions.

Interaction with Biological Targets and Receptors

The pharmacological effects of 1,4-diazepane derivatives are mediated through their interaction with various biological targets. Research has shown that these compounds can modulate the activity of G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, certain 1,4-diazepane derivatives have been identified as potent ligands for sigma receptors (σR), which are implicated in a variety of central nervous system (CNS) disorders. nih.gov Specifically, benzofurane and quinoline-substituted diazepane derivatives have demonstrated high affinity for σ1 receptors. nih.gov

Furthermore, some derivatives have been shown to interact with the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. nih.gov The modulation of these receptors highlights the potential of 1,4-diazepane derivatives in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, studies have revealed that certain 1,4-diazepane derivatives can act as T-type calcium channel blockers, suggesting their potential utility in cardiovascular and neurological conditions.

Anticoagulant and Antithrombotic Activity

A significant area of investigation for 1,4-diazepane derivatives is in the development of novel anticoagulant and antithrombotic agents. A notable target in this field is Factor Xa (fXa), a critical enzyme in the blood coagulation cascade. Researchers have designed and synthesized a series of novel fXa inhibitors where the 1,4-diazepane moiety is engineered to interact with the S4 aryl-binding domain of the fXa active site.

One particularly potent compound from this series, YM-96765, demonstrated significant fXa inhibitory activity. This activity translates to effective antithrombotic effects, showcasing the potential of the 1,4-diazepane scaffold in the development of new therapies for thrombotic disorders.

| Compound | Target | IC50 (nM) | Biological Activity |

| YM-96765 | Factor Xa | 6.8 | Anticoagulant, Antithrombotic |

Anticancer and Antitumor Properties

The 1,4-diazepane scaffold has also been explored for its potential in oncology. Several derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of thieno nih.govscirp.orgdiazepine (B8756704) derivatives have been synthesized and evaluated for their in vitro anticancer activity.

Among these, compounds 7c, 7e, and 7f were identified as the most active, exhibiting potent antitumor activity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines. derpharmachemica.com The unique structure of the nih.govscirp.orgdiazepine ring, which can mimic peptide linkages, has shifted the focus of medicinal chemists from its traditional CNS applications to its potential as an anticancer agent. derpharmachemica.com Furthermore, novel 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have been investigated for their antiproliferative activity on the B-cell leukemic cell line, Reh, with 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showing notable activity. scirp.orgresearchgate.net

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| Compound 7c | HepG-2 | 4.4 |

| MCF-7 | 6.2 | |

| HCT-116 | 5.8 | |

| Compound 7e | HepG-2 | 5.1 |

| MCF-7 | 7.3 | |

| HCT-116 | 6.5 | |

| Compound 7f | HepG-2 | 6.3 |

| MCF-7 | 8.1 | |

| HCT-116 | 7.9 | |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh | 18 µM |

Anxiolytic and Central Nervous System (CNS) Activity

Historically, the most well-known application of diazepine-containing compounds, particularly benzodiazepines, is in the management of anxiety and other CNS disorders. researchgate.netwikipedia.org Derivatives of 1,4-diazepane have also been investigated for their anxiolytic properties. The mechanism of action for many of these compounds involves the modulation of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain. mitwpu.edu.in

The anxiolytic potential of newly synthesized dibenz nih.govscirp.orgdiazepine-1-one analogues has been evaluated using the elevated plus maze method, a standard preclinical model for assessing anxiety-like behavior in rodents. mitwpu.edu.in Certain compounds within this series demonstrated promising anxiolytic activity. mitwpu.edu.in For example, pyrazino[1,2-a] nih.govscirp.orgbenzodiazepine derivatives have been synthesized and evaluated, with some showing significant anxiolytic activity. nih.gov The continued exploration of the 1,4-diazepane scaffold in this area aims to develop novel CNS agents with improved efficacy and side-effect profiles.

Antimicrobial Properties

In the face of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a critical area of research. The 1,4-diazepane scaffold has emerged as a promising framework for the development of such agents. A number of 1H-1,4-diazepine derivatives containing a pyrazolopyrimidinone (B8486647) moiety have been synthesized and screened for their antimicrobial and antifungal activities. ias.ac.in

These compounds were tested against various bacterial and fungal strains. The results indicated that several of the synthesized diazepine derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as against pathogenic fungi. ias.ac.in For instance, some curcumin-based 1,4-benzodiazepines have shown excellent potency against Gram-positive bacteria, with one dichlorinated derivative exhibiting a remarkable minimum inhibitory concentration (MIC) against S. aureus. researchgate.net

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Dichlorinated 1,4-benzodiazepine (B1214927) 9 | S. aureus | - | 3.125 |

| Diazepine 4 | S. aureus | 14-18 | 62.5 - 250 |

Potential as Enzyme Inhibitors

Derivatives of the 1,4-diazepane scaffold have emerged as promising candidates for the inhibition of various enzymes, a critical approach in the development of novel therapeutics. The versatility of the diazepane ring allows for the strategic placement of substituents that can interact with key residues within an enzyme's active site, leading to potent and selective inhibition.

One of the most significant recent applications of this scaffold has been in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. A hit-to-lead optimization campaign for a diazepane-based SARS-CoV-2 Mpro inhibitor series demonstrated the potential of this chemical class. acs.org Through a combination of computational simulations and high-throughput medicinal chemistry, researchers were able to refine an initial diazepane hit by targeting the S1 and S2 binding pockets of the enzyme. acs.org The synthesis of a library of analogs was facilitated by reacting a diazepane scaffold with a diverse set of aldehydes via reductive amination, highlighting a practical application of precursors related to this compound. acs.org

Further optimization efforts involved the introduction of an additional exit vector on the diazepane ring to target the S1' pocket of Mpro, which resulted in a significant enhancement of binding affinity. acs.org The spatial arrangement of substituents on the diazepane ring was found to be crucial for achieving broad interactions across multiple pockets (S1, S1', S2, and S4) of the enzyme's active site. scienceopen.com This led to diazepane derivatives with up to 10-fold higher inhibitory activity compared to analogous piperazine (B1678402) series. scienceopen.com For instance, compound 119 from a diazepane series exhibited an IC50 of 16 nM against Mpro. scienceopen.com

The design and synthesis of 1,4-diazepane-2-ones have also yielded novel antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin involved in various inflammatory diseases. doi.org A combinatorial library approach was used to identify potent antagonists of the LFA-1/ICAM-1 interaction, with lead optimization resulting in compounds with IC50 values in the nanomolar range. doi.org

The following table summarizes the inhibitory activity of selected 1,4-diazepane derivatives against their respective enzyme targets.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

| 119 | SARS-CoV-2 Mpro | 16 nM scienceopen.com |

| 18d | LFA-1 | 110 nM doi.org |

| 18e | LFA-1 | 70 nM doi.org |

Pharmacological Profiling and Lead Optimization

The journey from a promising hit compound to a viable drug candidate involves extensive pharmacological profiling and lead optimization. For derivatives of 1,4-diazepane, this process encompasses the evaluation of their potency, selectivity, and pharmacokinetic properties.

In the context of SARS-CoV-2 Mpro inhibitors, lead optimization of the diazepane series involved a systematic exploration of structure-activity relationships. acs.org By preparing enantiomerically pure representative compounds, researchers assessed key physicochemical properties such as lipophilicity (log D) and solubility. scienceopen.com Furthermore, the selectivity of these compounds was evaluated against the closely related cysteine protease cathepsin L to ensure target specificity. scienceopen.com Early drug metabolism and pharmacokinetic (DMPK) parameters, including metabolic stability and permeability, were also determined to identify candidates with favorable drug-like properties. scienceopen.com

The optimization process for 1,4-diazepane derivatives has also been applied to other therapeutic targets. For instance, a high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective agonists for the Cannabinoid receptor 2 (CB2). nih.gov However, this class of compounds initially suffered from low metabolic stability. nih.gov Through various optimization strategies, researchers were able to develop compounds with improved stability in liver microsomes and a favorable pharmacokinetic profile in rats. nih.gov

Similarly, novel 1,4-diazepane-based ligands for sigma receptors (σR) have been synthesized and profiled. nih.gov These compounds were evaluated for their affinity towards σ1 and σ2 receptor subtypes. nih.gov The most promising compounds were then subjected to cytotoxicity testing against cancer cell lines to assess their safety profile. nih.gov

Lead optimization is an iterative process that often involves cycles of chemical synthesis, biological testing, and computational modeling. For the diazepane-based Mpro inhibitors, computational docking was used to guide the design of new analogs with improved binding affinity. acs.org This structure-based design approach, combined with parallel synthesis, enabled the rapid optimization of the initial hit structure. acs.org

The table below provides an overview of the pharmacological profiling and optimization efforts for different classes of 1,4-diazepane derivatives.

| Compound Series | Pharmacological Target | Key Optimization Goals | Outcome |

| Diazepane-based Mpro Inhibitors | SARS-CoV-2 Mpro | Enhance potency, improve selectivity, and optimize DMPK properties. acs.orgscienceopen.com | Identification of potent inhibitors with nanomolar activity and favorable lead-like properties. scienceopen.com |

| 1,4-Diazepane CB2 Agonists | Cannabinoid Receptor 2 | Improve metabolic stability. nih.gov | Development of compounds with good stability in liver microsomes and a favorable in vivo pharmacokinetic profile. nih.gov |

| Diazepane-based Sigma Ligands | Sigma Receptors | Determine affinity for σ1 and σ2 subtypes and assess cytotoxicity. nih.gov | Identification of a high-affinity σ1R ligand with low cytotoxicity and potent antioxidant activity. nih.gov |

Advanced Research Perspectives and Future Directions for 1,4 Diazepane 1 Carbaldehyde Chemistry

Development of Novel 1,4-Diazepane-1-carbaldehyde-Based Therapeutics

The 1,4-diazepane scaffold is a cornerstone in the development of biologically active molecules, with derivatives showing a wide array of therapeutic activities, including anticancer, anticonvulsant, anxiolytic, and antipsychotic effects. mdpi.comresearchgate.neteurekaselect.com The presence of the carbaldehyde group on the 1,4-diazepane ring provides a reactive handle for chemists to elaborate the core structure, enabling the synthesis of large, diverse libraries of compounds for biological screening.

Future research is focused on leveraging this scaffold to design next-generation therapeutics. For instance, new 1,4-diazepane derivatives are being investigated as inhibitors of amyloid-beta (Aβ) aggregation for Alzheimer's disease, as potent and selective cannabinoid receptor 2 (CB2) agonists, and as factor Xa inhibitors for antithrombotic therapy. nih.govnih.govuwaterloo.ca A recent study highlighted the synthesis of a library of 38 different 1,4-diazepane derivatives, which were evaluated for their ability to inhibit the aggregation of Aβ40 and Aβ42, key pathological events in Alzheimer's disease. uwaterloo.ca Another area of exploration is in creating ligands for sigma receptors, which have potential applications as antipsychotics and treatments for neurodegenerative disorders. nih.gov The aldehyde functionality is key to these efforts, allowing for coupling with various amines, hydrazines, and other nucleophiles to rapidly build molecular complexity and explore the chemical space around the core structure.

| Therapeutic Target Area | Rationale for this compound Scaffold | Potential Research Direction |

|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | The diazepane ring can be modified to interact with amyloid-β peptides, inhibiting aggregation. uwaterloo.ca | Synthesis of derivatives via reductive amination of the aldehyde to explore interactions with Aβ plaques. |

| Oncology | The 1,4-diazepine core is found in molecules with demonstrated cytotoxic activity against cancer cell lines. mdpi.com | Development of fused heterocyclic systems by using the aldehyde as a cyclization point. |

| CNS Disorders (Anxiety, Psychosis) | The diazepine (B8756704) structure is a classic pharmacophore for CNS targets like sigma receptors. nih.gov | Creation of a library of imine and secondary amine derivatives to screen for high-affinity receptor ligands. |

| Anticoagulation | The scaffold can be designed to fit into the S4 aryl-binding domain of the Factor Xa active site. nih.gov | Modification of the carbaldehyde group to introduce moieties that enhance binding affinity and metabolic stability. |

Exploration of New Synthetic Pathways for Enhanced Diversity

The generation of diverse molecular libraries is crucial for drug discovery. While traditional methods for synthesizing diazepine derivatives exist, future research is increasingly focused on developing more efficient, atom-economical, and diversity-oriented synthetic strategies. researchgate.net The this compound molecule is an ideal substrate for such innovations.

Advanced synthetic methodologies like multicomponent reactions (MCRs) are poised to play a significant role. nih.govacs.org An Ugi-type four-component reaction, for example, could utilize an amine derived from this compound, an isocyanide, a carboxylic acid, and another aldehyde or ketone to generate complex, drug-like molecules in a single step. nih.gov Another promising avenue is the use of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. A recently described domino process allows for the synthesis of 1,4-diazepanes from simple starting materials by generating an aza-Nazarov reagent in situ. acs.org Applying such strategies to functionalized starting materials related to this compound could yield novel and complex heterocyclic systems.

| Synthetic Strategy | Description | Advantage for 1,4-Diazepane Chemistry |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a product containing portions of all reactants. nih.govfigshare.com | Rapidly generates high molecular diversity from the core scaffold, ideal for creating screening libraries. |

| Domino/Cascade Reactions | A sequence of intramolecular reactions is triggered by a single event, forming multiple bonds in one operation. acs.org | Increases synthetic efficiency and allows for the construction of complex, fused-ring systems. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch flask. | Improves reaction control, safety, and scalability for producing key intermediates and final compounds. |

| Catalyst-Driven Cyclizations | Using novel catalysts (e.g., nano-titania, heteropolyacids) to promote efficient ring-forming reactions under milder conditions. researchgate.net | Enables access to new diazepine derivatives with improved yields and greener reaction profiles. |

Application in Material Science and Polymer Development

The application of this compound is not limited to pharmaceuticals. Its unique chemical functionalities suggest significant potential in material science. The aldehyde group is a versatile functional handle for polymer synthesis and modification. nih.govresearchgate.net Aldehydes can readily react with a variety of nucleophiles, such as amines and hydrazines, to form imine (Schiff base) or hydrazone linkages, respectively. These reactions are often dynamic and can be reversible, opening possibilities for creating self-healing materials or dynamic combinatorial libraries of polymers.

Polymers incorporating the this compound monomer could exhibit unique properties. The diazepane ring can introduce conformational constraints and basic nitrogen sites into a polymer backbone, which could be useful for creating materials with specific catalytic activities, ion-binding capabilities, or pH-responsive behaviors. For example, polymerization with diamines could lead to polyimines, which can be subsequently reduced to form stable polyamines. These materials could find applications as chelating agents for heavy metals or as functional coatings. Furthermore, the aldehyde group on a polymer chain serves as a reactive site for post-polymerization modification, allowing for the attachment of biomolecules, dyes, or other functional moieties. researchgate.net

| Polymer Type | Synthetic Approach | Potential Properties & Applications |

|---|---|---|

| Polyimines / Polyamines | Condensation polymerization of the aldehyde with a diamine, followed by optional reduction. | pH-responsive materials, metal chelation, cross-linkable resins, antimicrobial surfaces. |

| Hydrazone-Linked Polymers | Reaction with dihydrazides to form dynamic covalent networks. | Self-healing materials, hydrogels, controlled-release drug delivery systems. |

| Functionalized Copolymers | Copolymerization of a protected form of the monomer, followed by deprotection and post-polymerization modification of the aldehyde. google.com | Bioconjugation platforms, sensor materials, specialty adhesives. |

Integration of Artificial Intelligence and Machine Learning in 1,4-Diazepane Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science, and the exploration of 1,4-diazepane chemistry is no exception. ijirt.orgresearchgate.net These computational tools can accelerate research by analyzing vast datasets to predict molecular properties, design novel compounds, and optimize synthetic routes. mednexus.orgnih.gov

In the context of therapeutics, ML models can be trained on existing data for diazepine-like compounds to predict the biological activity of new virtual derivatives of this compound. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Generative AI models can even design entirely new molecules (de novo drug design) based on the 1,4-diazepane scaffold, optimized for specific properties like binding affinity to a target protein or favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mednexus.org

For synthesis, AI can predict the outcomes of complex reactions and suggest optimal conditions (catalyst, solvent, temperature), accelerating the development of the novel pathways discussed in section 7.2. In material science, ML algorithms could predict the bulk properties (e.g., glass transition temperature, tensile strength) of polymers derived from this compound based on their chemical structure, guiding the design of new materials with desired characteristics.

| AI/ML Application | Specific Task in 1,4-Diazepane Research | Expected Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Predicting the bioactivity or toxicity of novel this compound derivatives. nih.gov | Prioritizes high-potential candidates for synthesis, reducing experimental costs. |

| Generative Models | Designing new diazepane-based molecules with optimized properties for a specific biological target. | Expands the accessible chemical space with novel, high-quality drug candidates. |

| Retrosynthesis Prediction | Proposing efficient synthetic routes for complex target molecules derived from the starting compound. | Accelerates the discovery of new and more efficient synthetic pathways. |

| Property Prediction for Materials | Forecasting the physical and chemical properties of polymers incorporating the diazepane monomer. | Enables rational design of new materials with tailored functionalities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。